molecular formula C10H5ClF3N3O3 B13658502 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline

4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline

Cat. No.: B13658502
M. Wt: 307.61 g/mol
InChI Key: SIOWPQWUJUMQGX-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-7-methoxyquinazoline followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-7-methoxy-6-amino-2-(trifluoromethyl)quinazoline.

Scientific Research Applications

4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

  • 4-Chloro-7-methoxy-6-nitroquinazoline
  • 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
  • 4-Chloro-6-nitro-2-(trifluoromethyl)quinazoline

Comparison: Compared to these similar compounds, 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its potential as a pharmacologically active molecule, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H5ClF3N3O3

Molecular Weight

307.61 g/mol

IUPAC Name

4-chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C10H5ClF3N3O3/c1-20-7-3-5-4(2-6(7)17(18)19)8(11)16-9(15-5)10(12,13)14/h2-3H,1H3

InChI Key

SIOWPQWUJUMQGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N=C2Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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